5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds known for their wide range of applications in medicinal chemistry, agriculture, and as materials due to their versatile chemical properties. The compound "5-(3-methyl-2-nitrophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol" falls into this category, suggesting potential interest in various fields of research and industry.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions of thiosemicarbazides under different conditions. For instance, a related compound was synthesized through the reaction of 2-bromo-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol in ethanol in the presence of triethylamine, yielding a significant product yield and confirmed by X-ray single crystal diffraction and spectral analyses (Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. The planar structure of the triazole ring and its substitution patterns significantly influence the compound's reactivity and physical properties. For example, the crystal structure analysis of a similar compound revealed intermolecular N-H...O hydrogen bonding, indicating the role of functional groups in determining the molecular arrangement and stability (Liu et al., 1999).
properties
IUPAC Name |
3-(3-methyl-2-nitrophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-6-5-9-12(13(10)19(20)21)14-16-17-15(22)18(14)11-7-3-2-4-8-11/h2-9H,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNYNMOYWJLTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=S)N2C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354141 |
Source
|
Record name | 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5735-20-6 |
Source
|
Record name | 5-(3-Methyl-2-nitro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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